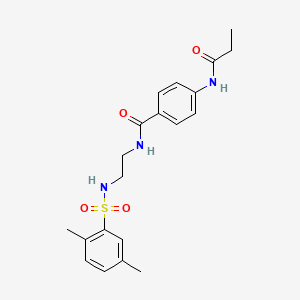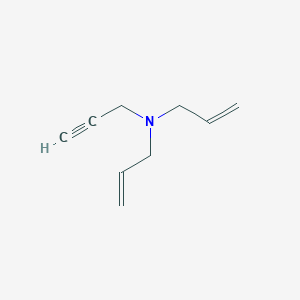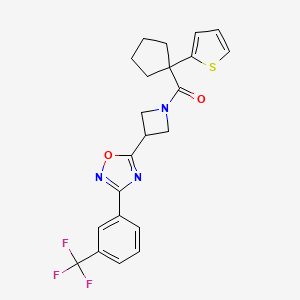![molecular formula C15H20N2O3 B2982686 Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate CAS No. 1807938-03-9](/img/structure/B2982686.png)
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a complex organic compound with potential applications across various scientific fields. Its unique structure, combining a naphthyl moiety with a hydroxyimino group and a tert-butyl carbamate, suggests intriguing reactivity and biological activity.
Wirkmechanismus
Target of Action
Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate is a carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amino groups that need to be protected during chemical reactions .
Mode of Action
The compound acts by attaching itself to the amino group, forming a protective shield that prevents the amino group from reacting with other substances . This is achieved through the formation of a carbamate linkage . The tert-butyl group in the compound provides steric hindrance, further enhancing the protective effect .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides . It allows for the selective reaction of certain parts of the molecule while leaving others untouched . This is particularly important in the stepwise construction of peptides, where the order of amino acid addition is crucial .
Pharmacokinetics
It’s worth noting that the compound can be removed under relatively mild conditions . For instance, the tert-butyl carbamate (Boc) protecting group can be removed with strong acid or heat .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting certain amino groups, it prevents unwanted side reactions, ensuring that the desired product is obtained .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of strong acids or high temperatures can lead to the premature removal of the protecting group . Therefore, the reactions involving this compound need to be carefully controlled to ensure its effective action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process
Step 1: : Naphthalene functionalization via bromination, followed by substitution reactions to introduce the desired functional groups.
Step 2: : Introduction of the hydroxyimino group through oximation reactions using hydroxylamine derivatives.
Step 3: : Coupling with tert-butyl isocyanate to form the carbamate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above steps, with focus on maximizing yield and purity through high-efficiency catalysis and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The hydroxyimino group can undergo oxidation to form oxime ethers or nitriles.
Reduction: : Reduction of the naphthalene ring or hydroxyimino group, leading to a variety of reduced derivatives.
Substitution: : The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, modifying the compound's reactivity and properties.
Common Reagents and Conditions
Oxidation: : Peracids, or other oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: : Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, alkoxides).
Major Products
The major products of these reactions depend on the reaction conditions but typically include modified versions of the original compound with altered functional groups enhancing or changing its activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block in organic synthesis to create more complex molecules.
Acts as an intermediate in the synthesis of dyes, pigments, and specialty chemicals.
Biology
Potentially studied for its interactions with biological molecules due to the hydroxyimino group, which can form stable complexes.
Medicine
Investigated for its potential therapeutic properties, given the reactivity of its functional groups with biomolecules.
Industry
Utilized in material science for creating advanced polymers or as an additive in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-(2-naphthyl)carbamate
N-(2-Hydroxyimino-naphthyl)carbamate
Tert-butyl N-(3-hydroxy-naphthyl)carbamate
Uniqueness
What sets Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate apart from similar compounds is its unique combination of the hydroxyimino group and the naphthalene structure, which imparts unique reactivity and potential biological activity. The specific arrangement and interaction of these functional groups make it a versatile candidate for diverse applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)16-11-7-8-12-10(9-11)5-4-6-13(12)17-19/h7-9,19H,4-6H2,1-3H3,(H,16,18)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIMMHOKGBEVAK-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO)CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)/C(=N\O)/CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2982603.png)



![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)



![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)


![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate](/img/structure/B2982624.png)
![N-[(3-Acetamidophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2982625.png)
![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)
